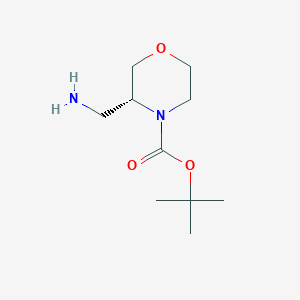

(R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7,11H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSSIQNSBCQILH-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657771 | |

| Record name | tert-Butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-33-4 | |

| Record name | tert-Butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate, a chiral synthetic building block, holds significant importance in the landscape of modern medicinal chemistry. Its unique structural features, combining a conformationally constrained morpholine scaffold with a reactive primary amine, make it a valuable precursor for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed synthesis protocol, key applications in drug discovery, and essential safety and handling information. The strategic incorporation of this morpholine derivative can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, making a thorough understanding of its characteristics crucial for researchers in the field.

Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry

The morpholine moiety is a privileged scaffold in drug design, frequently incorporated to enhance the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates.[1] The introduction of a stereocenter, as in this compound, allows for precise three-dimensional interactions with biological targets, which is often critical for therapeutic efficacy and selectivity.[1] This particular building block offers a synthetically versatile handle—the aminomethyl group—for further elaboration, while the tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen ensures controlled reactivity during synthetic sequences.

Chemical Identity and Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Refrigerator | |

| InChI Key | IRSSIQNSBCQILH-MRVPVSSYSA-N | [2] |

| SMILES | CC(C)(C)OC(=O)N1CCOCC@H1CN | [2] |

Synthesis of this compound: A Strategic Approach

The enantioselective synthesis of 3-substituted morpholines is a key challenge in organic chemistry. While a specific, detailed, step-by-step protocol for the direct synthesis of this compound from readily available starting materials is not extensively documented in publicly available literature, a general and robust strategy involves the asymmetric synthesis of a suitable precursor followed by functional group manipulations.

One plausible and scientifically sound approach is the catalytic asymmetric synthesis of 3-substituted morpholines from aminoalkyne substrates. This methodology often employs a tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation.[5]

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of chiral 3-substituted morpholines, which can be adapted for the synthesis of the target compound.

Sources

Technical Monograph: (R)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate

Strategic Scaffold for Next-Generation Medicinal Chemistry [1]

Executive Summary & Chemical Identity

Status: Privileged Chiral Building Block Primary Application: Kinase Inhibition, GPCR Ligand Design, ADME Optimization[1]

(R)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate is a high-value chiral scaffold used to introduce the morpholine pharmacophore into drug candidates.[1] Unlike the planar aromatic rings often used in early discovery, this saturated heterocycle offers defined 3D vectorization (sp³ character) and improved metabolic stability. The C3-chiral center allows for the precise orientation of the aminomethyl "warhead" or linker, critical for maximizing binding affinity in enzyme pockets.

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate |

| Common Name | (R)-4-N-Boc-3-(aminomethyl)morpholine |

| CAS Number | 1187929-33-4 (Specific (R)-isomer) |

| Molecular Formula | C₁₀H₂₀N₂O₃ |

| Molecular Weight | 216.28 g/mol |

| Stereochemistry | (R)-Enantiomer |

| Chiral Center | C3 position of the morpholine ring |

Physiochemical Profile (Predicted)[1]

-

LogP (Octanol/Water): ~0.8 – 1.2 (Lipophilicity suitable for CNS penetration and oral bioavailability).[1]

-

pKa (Conjugate Acid): ~8.5 – 9.0 (Primary amine), ensuring solubility at physiological pH.[1]

-

H-Bond Donors/Acceptors: 2 / 4.[1]

Structural Analysis & Logic

The molecule consists of three functional domains, each serving a distinct role in synthetic medicinal chemistry:

-

The Morpholine Core: Increases water solubility and metabolic stability compared to piperazines or benzenes.[1]

-

The tert-Butoxycarbonyl (Boc) Group: Orthogonally protects the secondary amine (N4), allowing selective derivatization of the primary amine (exocyclic).[1]

-

The (R)-Aminomethyl Arm: The primary vector for coupling to scaffolds (via amides, sulfonamides, or reductive amination).[1]

Caption: Functional decomposition of the scaffold highlighting the orthogonal reactivity profile.

High-Fidelity Synthesis Protocol

Objective: Synthesis of this compound from (R)-4-Boc-morpholine-3-carboxylic acid.

Rationale: Direct reduction of amides in the presence of a Boc group is risky (potential for Boc removal or over-reduction).[1] The "Alcohol Activation Route" is selected for its high reliability, preserving stereochemical integrity and the protecting group.

Workflow Overview

-

Reduction: Acid

Alcohol.[1] -

Activation: Alcohol

Mesylate (Leaving Group). -

Substitution: Mesylate

Azide (Inversion of configuration does not occur at the exocyclic carbon, but care must be taken; here substitution is on a primary carbon, so stereocenter at C3 is unaffected). -

Reduction: Azide

Amine.

Caption: Step-wise synthetic pathway via the reliable Azide-Staudinger route to preserve the Boc group.[1]

Detailed Experimental Methodology

Step 1: Reduction to Alcohol

-

Reagents: (R)-4-Boc-morpholine-3-carboxylic acid (1.0 eq), Isobutyl chloroformate (1.1 eq), N-methylmorpholine (NMM, 1.1 eq), NaBH₄ (2.0 eq).[1]

-

Solvent: THF (anhydrous).[1]

-

Protocol:

-

Dissolve starting acid in THF at -15°C under N₂.

-

Add NMM followed by isobutyl chloroformate dropwise.[1] Stir for 30 min (formation of mixed anhydride).

-

Filter off the NMM·HCl salt rapidly (optional but cleaner).

-

Add the filtrate to a suspension of NaBH₄ in THF/Water at 0°C.

-

Critical Checkpoint: Monitor by TLC until acid is consumed.

-

Quench with saturated NH₄Cl. Extract with EtOAc.[1]

-

Step 2: Activation (Mesylation)[1]

-

Reagents: Alcohol intermediate, Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq).

-

Solvent: DCM (Dichloromethane).[1]

-

Protocol:

-

Dissolve alcohol in DCM at 0°C.

-

Add TEA, then dropwise MsCl.

-

Stir for 2 hours.

-

Wash with cold 1N HCl (quickly), then NaHCO₃. Dry and concentrate. Note: Mesylates are unstable; use immediately.[1]

-

Step 3 & 4: Azidation and Reduction[1]

-

Reagents: Sodium Azide (NaN₃, 2.0 eq), then Triphenylphosphine (PPh₃, 1.2 eq).[1]

-

Protocol:

-

Dissolve crude mesylate in DMF.[1] Add NaN₃. Heat to 60°C for 4-6 hours. (Caution: Azides are shock-sensitive; do not concentrate to dryness with heat).[1]

-

Extract azide into Et₂O/EtOAc.[1]

-

Staudinger Reduction: Dissolve azide in THF/H₂O (10:1). Add PPh₃. Stir at RT for 12 hours.

-

Workup: Acidify to pH 2 (traps amine in water), wash organics (removes Ph₃PO), basify aqueous layer to pH 10, extract product into DCM.

-

Application in Drug Discovery

The (R)-3-aminomethyl morpholine scaffold is "privileged" because it addresses common failure modes in drug development: solubility and selectivity .[1]

Kinase Inhibitor Design

In kinase inhibitors (e.g., targeting EGFR or PI3K), the morpholine oxygen often forms a hydrogen bond with the hinge region of the ATP binding site. The 3-aminomethyl group projects into the solvent-exposed region or a ribose pocket, allowing for the attachment of solubilizing tails without disrupting the core binding mode.

GPCR Ligands

For G-Protein Coupled Receptors, the basic amine (after deprotection or functionalization) can serve as the critical positive charge interaction point (ionic bond) with an aspartate residue in the receptor transmembrane domain (e.g., Asp3.32 in aminergic receptors).[1]

Quality Control & Characterization

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

1. ¹H NMR (400 MHz, CDCl₃):

- 1.45 (s, 9H, Boc t-Bu ).[1]

- 2.80–3.10 (m, 2H, –CH₂–NH₂ ).[1]

- 3.30–4.00 (m, 7H, Morpholine ring protons).

-

Diagnostic: The disappearance of the downfield signal from the starting alcohol (

~3.6-3.8 for –CH₂OH) and the appearance of the amine methylene protons upfield.[1]

2. Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.[1]

-

Mobile Phase: Hexane/IPA (with 0.1% Diethylamine).[1]

-

Requirement: e.e. > 98% to prevent off-target effects from the (S)-enantiomer.[1]

References

-

Sigma-Aldrich. tert-Butyl (R)-3-(aminomethyl)morpholine-4-carboxylate Product Sheet. CAS 1187929-33-4.[1][2][3][4]

-

PubChem. Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (Precursor Data). CID 5058359.[1] [1]

-

Organic Chemistry Portal. Synthesis of Morpholines. (General methodologies for morpholine ring construction and functionalization).

-

J. Med. Chem. Morpholine as a privileged structure: A review on the medicinal chemistry. (Contextualizing the scaffold in kinase and GPCR research). [1]

-

Synblock. CAS 1187929-33-4 Data Sheet. (Verification of (R)-isomer specificity).

Sources

(R)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate safety and handling

Safety, Handling, and Synthetic Utility in Drug Discovery[1]

Executive Summary

(R)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate (CAS: 1159826-67-5) is a high-value chiral building block extensively utilized in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathways), PROTAC linkers, and CNS-active agents.[1] Its morpholine scaffold imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while the tert-butoxycarbonyl (Boc) group allows for orthogonal protection strategies.[1]

This guide provides a comprehensive technical overview of the safety, storage, and synthetic handling of this compound.[1][2] It moves beyond standard MSDS data to address the specific stability challenges associated with chiral primary amines and carbamate-protected heterocycles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule features a morpholine ring with a defined (R)-stereocenter at the 3-position, bearing a free primary aminomethyl group.[1] The ring nitrogen is protected by a Boc group.[1][3][4]

| Property | Specification |

| IUPAC Name | tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate |

| CAS Number | 1159826-67-5 |

| Molecular Formula | C₁₀H₂₀N₂O₃ |

| Molecular Weight | 216.28 g/mol |

| Physical State | White to off-white solid (low-melting) or viscous oil |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Low solubility in Water/Hexanes |

| pKa (Calculated) | ~8.5–9.5 (Primary amine); Carbamate N is non-basic |

| Chirality | (R)-enantiomer (Critical for binding affinity in chiral pockets) |

Safety Assessment & Hazard Mitigation

While often categorized under generic "Irritant" codes, the specific hazards of this molecule stem from its primary amine functionality.[1]

3.1 GHS Classification & Causality

| Hazard Code | Description | Mechanistic Insight |

| H315 | Causes skin irritation | Primary amines are basic and lipophilic enough (due to the Boc group) to penetrate the stratum corneum, causing saponification of skin lipids.[1] |

| H319 | Causes serious eye irritation | Basic amines can cause rapid pH shifts on the ocular surface, leading to protein denaturation.[1] |

| H335 | May cause respiratory irritation | Inhalation of dust/aerosols triggers mucous membrane irritation via alkaline hydrolysis.[1] |

3.2 Personal Protective Equipment (PPE) Decision Matrix

-

Eye Protection: Chemical splash goggles are mandatory.[1] Standard safety glasses are insufficient for primary amines due to the risk of vapor interaction with ocular moisture.[1]

-

Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are generally effective.[1] For prolonged handling in solution (e.g., DCM), double-gloving or using laminate gloves is recommended to prevent permeation of the solvent-amine mixture.[1]

Storage & Stability: The "Carbamate" Risk

Crucial Insight: The most common degradation pathway for this compound is not oxidation, but atmospheric CO₂ scavenging .[1]

-

The Mechanism: The free primary amine (-NH₂) reacts with atmospheric CO₂ to form a carbamic acid, which stabilizes as a solid ammonium carbamate salt.[1] This manifests as a "crust" on the material and alters the stoichiometry of subsequent reactions.

-

Storage Protocol:

Synthetic Utility & Handling Protocols

The utility of this scaffold lies in its ability to serve as a bifunctional linker.[1] The primary amine is available for immediate coupling, while the Boc-protected amine serves as a latent nucleophile.[1]

5.1 Workflow Visualization

The following diagram illustrates the standard divergent synthetic pathways for this scaffold.

Figure 1: Standard synthetic workflow utilizing the orthogonal reactivity of the primary amine and the Boc-protected secondary amine.

5.2 Protocol A: Amide Coupling (Primary Amine Functionalization)

Context: Attaching the morpholine scaffold to a drug core via the primary amine.

-

Preparation: Dissolve the carboxylic acid partner (1.0 equiv) in dry DMF or DCM.[1]

-

Activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5–10 minutes to form the active ester.[1]

-

Expert Note: Pre-activation is crucial to prevent the primary amine from reacting with the coupling reagent directly (guanidinylation).

-

-

Addition: Add this compound (1.0–1.1 equiv).

-

Monitoring: Monitor by LCMS. The Boc group is stable under these basic conditions.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes byproducts) and Brine. Avoid acidic washes (e.g., 1M HCl) if the product is acid-sensitive, though the Boc group usually survives brief exposure to dilute cold acid.[1]

5.3 Protocol B: Boc-Deprotection (Releasing the Morpholine)

Context: Removing the protecting group to allow the morpholine ring nitrogen to bind to a target (e.g., the hinge region of a kinase).

-

Solvent System: Dissolve the intermediate in DCM (concentration ~0.1 M).

-

Reagent: Add Trifluoroacetic acid (TFA) carefully. A ratio of 4:1 or 2:1 (DCM:TFA) is standard.[1]

-

Safety Note: This generates isobutylene gas and CO₂.[1] Ensure the vessel is vented (e.g., a needle through the septum). Do not seal.

-

-

Scavengers: If the molecule contains electron-rich aromatics (e.g., indoles), add triethylsilane (TES) as a cation scavenger to prevent tert-butylation of the ring.[1]

-

Termination: Once complete (TLC/LCMS), concentrate in vacuo.

-

Free Basing (Critical): The product will be a TFA salt. To isolate the free base:

Analytical Validation

To ensure the integrity of the material before use, look for these specific markers:

-

1H NMR (DMSO-d6 or CDCl3):

-

Boc Group: A strong singlet integrating to 9H around 1.40–1.45 ppm.[1]

-

Stereocenter: The methine proton at position 3 usually appears as a multiplet around 3.8–4.2 ppm, depending on conformation.[1]

-

Impurity Check: Look for a broad singlet >8.0 ppm (ammonium species) or extra signals in the aliphatic region indicating degradation.[1]

-

-

LCMS:

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 44182323, tert-Butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate. Retrieved from [Link][1]

-

Garg, N. K., et al. (2013).[1] Heterocycles in Life and Society. Wiley-VCH.[1] (General reference for Morpholine scaffold properties in medicinal chemistry).

-

ECHA (European Chemicals Agency). (2024).[1] C&L Inventory: CAS 1159826-67-5.[1] Retrieved from [Link][1]

-

Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] (Authoritative source for Boc-deprotection mechanisms and stability).

Sources

Technical Guide: Storage & Handling of (R)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate

[1][2][3]

Executive Summary

-

Compound: (R)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate[1][2][3][4]

-

Storage Temperature: Refrigerate (

to -

Atmosphere: Inert gas (Argon or Nitrogen) required to prevent carbamylation and oxidation.[2]

-

Critical Hazard: Primary amine sensitivity to atmospheric

and moisture.[2]

Chemical Identity & Properties

Understanding the structural vulnerabilities of this chiral building block is prerequisite to implementing a robust storage protocol.[1][2]

| Property | Data |

| IUPAC Name | tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate |

| CAS Number | 1187929-33-4 |

| Molecular Formula | |

| Molecular Weight | 216.28 g/mol |

| Physical State | Solid (Low-melting; may appear as viscous oil if impure or wet) |

| Functional Groups | Primary Amine (Reactive center), Boc-Carbamate (Acid-labile), Morpholine Ring (Ether/Amine core) |

Stability Profile: Mechanisms of Degradation

The storage protocol is dictated by the specific reactivities of the functional groups present.[1][2] This section details the causality behind the recommended conditions.

Primary Amine Instability (The "Open" Vector)

The C3-aminomethyl group contains a free primary amine (

-

Carbamylation: Primary amines react rapidly with atmospheric carbon dioxide (

) to form carbamic acid adducts ( -

Oxidation: Exposure to air can lead to the formation of N-oxides or imines, typically resulting in a color change from colorless/white to yellow or orange.[1][2]

Boc-Group Sensitivity

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[1][2]

-

Hydrolysis: While stable to bases, the Boc group cleaves in the presence of strong acids or moisture combined with trace acidity.[2] Spontaneous deprotection yields the secondary amine and isobutylene gas, potentially pressurizing sealed vials if decomposition is advanced.[2]

Hygroscopicity

Morpholine derivatives are frequently hygroscopic.[1][2] Absorbed water catalyzes hydrolysis and accelerates oxidative degradation.[1][2]

Optimal Storage Protocols

Workflow Visualization

The following diagram outlines the decision logic for handling and storage to maximize shelf-life.

Figure 1: Decision matrix for storage conditions based on usage frequency.

Detailed Protocol Steps

A. Long-Term Storage (Stock) [1][2][5]

-

Vessel Selection: Use amber glass vials with Teflon-lined screw caps to prevent UV degradation and ensure a chemically inert seal.[1][2]

-

Atmosphere Exchange: Purge the headspace with dry Argon or Nitrogen gas for 15–30 seconds before sealing.[1][2] This displaces oxygen and moisture.[1][2]

-

Temperature: Store at

. -

Secondary Containment: Place vials inside a sealed bag or jar containing desiccant packets (Silica gel or

) to create a double barrier against moisture.[2]

B. Short-Term Storage (Active Use)

-

Temperature: Store at

(Standard Laboratory Refrigerator). -

Handling: Always allow the vial to warm to room temperature (approx. 15–30 mins) before opening. This prevents condensation of atmospheric water vapor onto the cold solid/oil, which is the primary cause of rapid degradation.[2]

Self-Validating Quality Control (QC)

Trustworthiness in experimental data relies on verifying reagent integrity before use.[1][2] Use these checkpoints:

| Checkpoint | Observation (Pass) | Observation (Fail/Degraded) | Action |

| Visual Inspection | White to off-white solid (or colorless viscous oil).[1][2] | Yellow/Orange/Brown discoloration.[2] | Purify or Discard.[2][5][6][7] Color indicates oxidation.[1][2] |

| Solubility | Soluble in DCM, Methanol, DMSO.[2] | Turbidity or particulates in DCM.[1][2] | Filter particulates (likely carbamate salts).[2] |

| NMR ( | Sharp singlet ~1.45 ppm (Boc). Distinct doublet/multiplet for | Broadening of peaks.[2] New peaks downfield (8.0+ ppm) indicating ammonium species.[2] | Re-purify if Boc group is intact.[2] |

Degradation Pathway Visualization

Understanding what "failure" looks like chemically helps in diagnosing impurities.[1][2]

Figure 2: Primary degradation pathways: Carbamylation (Air), Oxidation (Air), and Hydrolysis (Acid/Moisture).[1][2]

Safety & Disposal

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][5] Irrit.).

-

Handling: Wear nitrile gloves and safety glasses.[2] Handle in a fume hood to avoid inhalation of dust/vapors.[1][2][6]

-

Disposal: Dispose of as hazardous organic waste containing nitrogen.[2] Do not flush down drains.[1][2][5][7]

References

-

Sigma-Aldrich. tert-Butyl (R)-3-(aminomethyl)morpholine-4-carboxylate Product Detail. Retrieved from [1][2]

-

BLDpharm. this compound Technical Data. Retrieved from [1][2]

-

AK Scientific. Safety Data Sheet: (R)-Tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate (Analogous Salt Data). Retrieved from [1][2][5]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 2760133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1187929-33-4|this compound|BLD Pharm [bldpharm.com]

- 4. jk-sci.com [jk-sci.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1514267 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Morpholine Scaffold in Medicinal Chemistry: A Technical Guide to Physicochemical Tuning and Synthetic Integration

Executive Summary

In the landscape of modern drug discovery, the morpholine ring (1-oxa-4-azacyclohexane) operates as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.[1][2][3][4][5][6] Unlike inert structural spacers, the morpholine moiety is a functional tool used to modulate lipophilicity (LogP) , solubility (LogS) , and metabolic stability .[7]

This guide analyzes the morpholine scaffold's role in optimizing Lead-to-Candidate progression, contrasting it with its analogs (piperidine and piperazine) and detailing the synthetic protocols required for its integration.

Physicochemical Rationale: The "Oxygen Effect"

The utility of morpholine stems from the electronic and steric consequences of replacing the C4-methylene of piperidine with an oxygen atom.

Basicity and Ionization (pKa Modulation)

Morpholine exhibits a pKa of approximately 8.3 (conjugate acid). This is significantly lower than piperidine (pKa ~11.2) and piperazine (pKa ~9.8).

-

Mechanism: The oxygen atom at position 4 exerts a negative inductive effect (-I), withdrawing electron density from the nitrogen atom via the sigma framework.

-

Medicinal Impact: At physiological pH (7.4), a significant fraction of morpholine exists in the uncharged (free base) form compared to piperidine. However, enough protonated species remain to ensure aqueous solubility. This balance is critical for membrane permeability (requires uncharged form) and solubility (requires charged form).

Lipophilicity and Solubility

Morpholine is often introduced to lower the cLogP of a lipophilic lead compound.

-

Solubility: The ether oxygen acts as a hydrogen bond acceptor (HBA), interacting with water molecules.[7] This typically increases aqueous solubility by 10–100 fold compared to the corresponding piperidine analog.

-

Conformation: Morpholine adopts a chair conformation.[1][3] This defined geometry allows for predictable vector positioning of substituents, unlike flexible alkyl chains.

Comparative Physicochemical Profile

| Property | Piperidine | Piperazine | Morpholine | Medicinal Chemistry Implication |

| Structure | CH₂ at pos 4 | NH at pos 4 | O at pos 4 | -- |

| pKa | ~11.2 | ~9.8 | ~8.3 | Morpholine is less basic; better membrane permeability at pH 7.4. |

| H-Bonding | Donor/Acceptor (NH) | Double Donor/Acceptor | Acceptor (O) | Oxygen provides solubility without adding a donor (which can hurt permeability). |

| Metabolic Risk | High (Oxidation) | High (Conjugation) | Moderate | Oxygen blocks metabolism at the 4-position. |

Pharmacokinetic (PK) Modulation & Metabolic Stability[8]

Blocking Metabolic Soft Spots

A common strategy in Lead Optimization is "metabolic blocking."

-

Problem: Piperidine rings are frequently susceptible to oxidation at the C4 position or

-dealkylation. -

Morpholine Solution: Replacing the C4-methylene with oxygen removes a site of oxidative metabolism (CYP450 mediated hydroxylation). While the carbon alpha to the nitrogen is still susceptible to oxidation (leading to a lactam), the overall metabolic clearance is often reduced compared to lipophilic piperidines.

Blood-Brain Barrier (BBB) Penetration

For CNS targets, morpholine is superior to piperazine.[1] Piperazine's secondary amine is a strong H-bond donor, which correlates with poor BBB penetration. Morpholine’s ether oxygen accepts H-bonds but does not donate them, lowering the Polar Surface Area (PSA) relative to hydrated piperazine, thus facilitating passive transport across the endothelial cells of the BBB.

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for incorporating a morpholine scaffold during Lead Optimization.

Caption: Decision matrix for scaffold selection. Morpholine offers the optimal balance between solubility and permeability compared to piperidine and piperazine.

Synthetic Strategies: Buchwald-Hartwig Amination[9][10]

While morpholines can be synthesized via cyclization of bis(2-chloroethyl) ether with amines, modern medicinal chemistry predominantly uses Buchwald-Hartwig Cross-Coupling to attach the morpholine ring to aromatic drug cores.

Protocol: Pd-Catalyzed -Arylation of Morpholine

This protocol describes the coupling of morpholine with an aryl chloride/bromide, a standard reaction in the synthesis of kinase inhibitors (e.g., Gefitinib analogs).

Reagents:

-

Substrate: Aryl Bromide/Chloride (1.0 equiv)

-

Amine: Morpholine (1.2 – 1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2–5 mol%) or Pd₂dba₃

-

Ligand: BINAP or XPhos (depending on steric hindrance)

-

Base: Cs₂CO₃ or NaOtBu (1.5 – 2.0 equiv)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with Argon or Nitrogen for 15 minutes.

-

Catalyst Pre-complexation: Add Pd(OAc)₂ and BINAP (1:1.5 ratio) to the flask. Add anhydrous Toluene. Stir at room temperature for 15 minutes to generate the active catalytic species (color change often observed).

-

Substrate Addition: Add the Aryl Bromide, Morpholine, and Cs₂CO₃ to the reaction mixture.

-

Reaction: Heat the mixture to 80–100°C. Monitor via TLC (mobile phase: EtOAc/Hexane) or LC-MS every 2 hours.

-

Checkpoint: Look for the disappearance of the aryl halide peak.

-

-

Workup: Once complete (usually 4–12 hours), cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel).

Mechanism of Action: The reaction proceeds via the catalytic cycle:

-

Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

-

Amine Coordination/Deprotonation: Morpholine binds to Pd; base removes the proton.

-

Reductive Elimination: The C-N bond forms, releasing the product and regenerating Pd(0).

Case Studies in Drug Discovery

Gefitinib (Iressa) - Solubility & Kinase Binding

-

Therapeutic Area: EGFR Tyrosine Kinase Inhibitor (NSCLC).[8]

-

Role of Morpholine: Attached via a propoxy linker to the quinazoline core.

-

Function:

-

Solubility: The morpholine nitrogen (pKa ~8) is protonated in the stomach, aiding oral absorption.

-

Solvent Interaction: Crystal structures show the morpholine ring points towards the solvent front of the ATP-binding pocket, improving the drug's physicochemical properties without interfering with binding affinity.

-

Linezolid (Zyvox) - Pharmacophore Essentiality

-

Therapeutic Area: Oxazolidinone Antibiotic.

-

Role of Morpholine: Directly fused to the phenyl ring.

-

Function: Unlike Gefitinib, where it is an auxiliary group, in Linezolid, the morpholine ring is critical for binding to the bacterial 50S ribosomal subunit. The oxygen atom creates a specific electronic profile on the phenyl ring that optimizes the interaction.

Visualization: Synthetic Pathway (Gefitinib-style)

Caption: Simplified SnAr synthesis route for Gefitinib, introducing the morpholine moiety via an amine linker.

References

-

Kourounakis, A., et al. (2020).[9] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Link

-

BenchChem. (2025).[10] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem Technical Guides. Link

-

TCI Chemicals. (2021). Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. TCI Practical Examples. Link

-

Kumari, A., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Link

-

Garrett, M. D., et al. (2003). EGFR mutations in lung cancer: correlation with clinical response to gefitinib therapy.[8][11] Science. Link[11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jchemrev.com [jchemrev.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. Modulation of the photobehavior of gefitinib and its phenolic metabolites by human transport proteins - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

Sources

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]

- 8. pharma.researchfloor.org [pharma.researchfloor.org]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Sci-Hub. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines / The Journal of Organic Chemistry, 2016 [sci-hub.box]

- 16. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. eurekaselect.com [eurekaselect.com]

- 21. d-nb.info [d-nb.info]

- 22. CN102702125B - Chemical synthesis method for linezolid - Google Patents [patents.google.com]

- 23. asianpubs.org [asianpubs.org]

- 24. Development of aprepitant, the first neurokinin-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Aprepitant [chemeurope.com]

- 26. Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. US11034683B2 - Process for the preparation of rivaroxaban involving novel intermediate - Google Patents [patents.google.com]

- 31. ORGANIC SPECTROSCOPY INTERNATIONAL: RIVAROXABAN [orgspectroscopyint.blogspot.com]

- 32. CN102786516A - Method for synthesizing rivaroxaban - Google Patents [patents.google.com]

- 33. pubs.acs.org [pubs.acs.org]

Strategic Utilization of Boc-Protected Amines in High-Value Synthesis

Topic: Applications of Boc-protected amines in synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

The tert-butyloxycarbonyl (Boc) group remains a cornerstone of organic synthesis, not merely due to tradition, but because of its unique electronic and steric properties that enable complex orthogonal strategies. While often viewed as a "standard" protecting group, its application in modern drug discovery—specifically in PROTAC linker design and aggregation-prone peptide synthesis—requires a nuanced understanding of carbocation mechanics. This guide moves beyond basic textbook protocols to address the causality of side reactions, scavenger selection logic, and high-fidelity deprotection workflows.

Part 1: The Mechanistic Foundation

To master Boc chemistry, one must control the tert-butyl cation. The utility of the Boc group lies in its orthogonality: it is stable to basic hydrolysis and catalytic hydrogenation (unlike Cbz), yet liable to acidolysis.[3]

1.1 Electronic and Steric Causality[4]

-

Protection: The tert-butyl group provides significant steric bulk, suppressing nucleophilic attack at the nitrogen. Electronically, the carbamate lowers the basicity of the amine, preventing interference during subsequent coupling reactions or metal-catalyzed cross-couplings.

-

Deprotection: Acidolysis proceeds via an E1-like mechanism. Protonation of the carbonyl oxygen leads to the collapse of the carbamate, releasing CO₂, the free amine, and the volatile isobutylene.

-

The Critical Risk: In the presence of nucleophilic scavengers, the tert-butyl cation is neutralized. However, without scavengers, this electrophilic species will alkylate electron-rich regions of the substrate (e.g., indole rings of Trp, thioethers of Met), leading to irreversible impurities.

1.2 Visualization: The Protection-Deprotection Cycle

The following diagram illustrates the mechanistic flow and the critical "Cation Scavenging" decision point.

[5]

Part 2: Strategic Protocols & Scavenger Logic

2.1 Protocol: High-Fidelity Protection (Boc₂O)

While simple stirring with Boc₂O works for simple amines, sterically hindered or valuable substrates require precise control to prevent racemization or di-Boc formation.

Reagents:

-

Substrate (1.0 eq)

-

Boc₂O (1.1 – 1.5 eq)

-

Base: TEA or DIPEA (1.5 – 2.0 eq)

-

Solvent: DCM or THF (Anhydrous)

-

Optional Catalyst: DMAP (0.05 eq) – Warning: Use only if necessary; DMAP can induce racemization in chiral amino acids [1].

Workflow:

-

Dissolve amine and base in DCM at 0°C.

-

Add Boc₂O solution dropwise (control exotherm).

-

Warm to RT and monitor by TLC/LCMS.

-

Quench: Add dilute citric acid or 0.5 M HCl (if substrate permits) to remove excess base/DMAP.

-

Workup: Wash with sat. NaHCO₃ to remove Boc-OH byproducts.

2.2 Protocol: The Scavenger Cocktail (Deprotection)

For drug development professionals working with heterocycles, "neat TFA" is a recipe for failure. You must select a scavenger cocktail based on the residues present in your molecule.[5]

Table 1: Scavenger Selection Matrix

| Sensitive Residue / Motif | Risk Factor | Recommended Scavenger | Mechanism of Action |

| Tryptophan (Trp) | Indole ring alkylation (irreversible) | Indole or DDT (Dithiothreitol) | Acts as a sacrificial nucleophile to trap t-butyl cations. |

| Methionine (Met) | S-alkylation (sulfonium salt) | Thioanisole | Competes for the cation; reversible via reduction if needed. |

| Cysteine (Cys) | S-alkylation | EDT (1,2-Ethanedithiol) | Highly effective thiol scavenger; prevents re-attachment. |

| Tyrosine (Tyr) | O-alkylation | Water / Phenol | Phenol protects the Tyr hydroxyl group. |

| General / Labile | Slow deprotection | TIPS (Triisopropylsilane) | Hydride donor; reduces cations to isobutane (inert gas). |

Standard "Cocktail B" (For Trp-containing peptides/drugs):

-

TFA (88%)

-

Phenol (5%)

-

Water (5%)

-

TIPS (2%)

-

Protocol: Dissolve substrate in cocktail (10 mL/g). Stir 2-3h. Precipitate in cold diethyl ether [2].

Part 3: Advanced Applications in Drug Discovery

3.1 PROTAC Linker Synthesis: The "Direct-to-Biology" Approach

In Proteolysis Targeting Chimeras (PROTACs), the linker's physicochemical properties determine cell permeability. Mono-N-Boc diamines are critical building blocks for "Direct-to-Biology" (D2B) libraries, allowing rapid exploration of linker length and rigidity without extensive purification [3].[4]

Workflow Logic:

-

Coupling 1: React Mono-N-Boc diamine with E3 Ligase Ligand (e.g., Pomalidomide-NHS).

-

Deprotection: TFA/DCM removal of Boc.

-

Coupling 2: React free amine with Warhead Ligand (e.g., JQ1-NHS).

-

Result: Asymmetric bifunctional linker synthesized in high throughput.

3.2 Solid Phase Peptide Synthesis (SPPS): Boc vs. Fmoc

While Fmoc is standard for routine synthesis, Boc-SPPS remains superior for "difficult sequences" (hydrophobic, aggregation-prone regions).[1]

Why Boc for Aggregation? The Boc deprotection step uses TFA, which protonates the N-terminus and solvates the peptide chain, breaking up intermolecular hydrogen bonds (beta-sheets) that cause aggregation on the resin. Fmoc removal (Piperidine) does not offer this "chaotropic" advantage [4].

Visualization: SPPS Decision Matrix

Part 4: Troubleshooting & Optimization

Issue: Incomplete Deprotection

-

Cause: Steric hindrance or insufficient acid strength.[5]

-

Solution: Switch from TFA/DCM to 4M HCl in Dioxane . The smaller size of the chloride counter-ion and higher acidity can drive the reaction to completion [5].

Issue: Diketopiperazine (DKP) Formation

-

Context: Occurs during the deprotection of the second amino acid in a sequence (dipeptide stage), especially with Proline or Glycine.

-

Mechanism:[3][6][7][8][9][10] The free amine back-bites onto the ester carbonyl, cleaving the dipeptide from the resin/linker.

-

Prevention: Avoid leaving the dipeptide in the deprotected state. Perform the next coupling immediately (in situ neutralization).

Issue: "Missing" Product in LCMS (Isobutylene Adducts)

-

Observation: Mass of [M + 56].

-

Cause: The tert-butyl cation reacted with the product because scavengers were exhausted.

-

Fix: Increase TIPS concentration to 5% or add Thioanisole.

References

-

Raghavan, S., et al. (2011). "Catalytic N-tert-Butyloxycarbonylation of Amines." Journal of Organic Chemistry, 76(17), 7132–7140. Link

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][10][11][12][] Chemical Reviews, 109(6), 2455–2504. Link

-

Li, X., et al. (2022). "Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects." ACS Medicinal Chemistry Letters, 13(7), 1182–1190. Link

-

Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27. Link

-

Han, G., et al. (2001). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. BOC Protection and Deprotection [pt.bzchemicals.com]

Technical Guide: Strategic Implementation of Chiral Building Blocks in Drug Discovery

The Pharmacological Imperative: Why Chirality is Non-Negotiable

In modern drug discovery, chirality is not merely a structural feature; it is a fundamental determinant of efficacy and toxicity.[1][2][3][4] Biological systems are inherently chiral environments—proteins, nucleic acids, and cell membranes exist almost exclusively in single enantiomeric forms.[2][4] Consequently, the interaction between a drug and its target is a stereoselective event.[3]

The Easson-Stedman Hypothesis

The theoretical framework for this selectivity is the Easson-Stedman Hypothesis (1933).[5][6] It posits that for a high-affinity interaction, a ligand must bind to a receptor at a minimum of three points.[5][6]

-

Eutomer (Active Enantiomer): Aligns perfectly with three complementary binding sites (e.g., hydrophobic pocket, hydrogen bond donor, ionic site).

-

Distomer (Inactive/Less Active Enantiomer): Due to spatial mismatch, can only align with two sites, leading to significantly reduced affinity or off-target binding [1].

Regulatory Landscape

The pivotal shift occurred with the FDA’s 1992 Policy Statement for the Development of New Stereoisomeric Drugs .[7] This mandate requires that enantiomers be treated as separate chemical entities.[7] Sponsors must justify the development of a racemate or prove that the distomer does not contribute to toxicity [2]. This effectively ended the era of "racemic-by-default" discovery.

Visualizing Stereoselective Binding (Easson-Stedman Model):

Strategic Sourcing: Selecting the Right Chiral Building Block

The "Make vs. Buy" decision in chiral chemistry is driven by cost, scale, and time. We categorize sourcing into three primary streams.

Comparative Sourcing Matrix

| Strategy | Source Material | Pros | Cons | Ideal Phase |

| Chiral Pool | Natural products (Amino acids, Sugars, Terpenes) | Low cost, 100% ee, scalable. | Limited structural diversity. Hard to invert stereochemistry. | Early Discovery & Scale-up |

| Chiral Resolution | Racemic synthetic intermediates | Access to unnatural scaffolds. | Max 50% yield (without recycling). Time-consuming. | Lead Optimization |

| Asymmetric Synthesis | Prochiral substrates + Chiral Catalysts | High diversity, atom economical. | High R&D burden (ligand screening). Catalyst cost. | Process Development |

Field Insight: In early discovery (Hit-to-Lead), prioritize Chiral Pool derivatives (e.g., L-Proline, Tartaric Acid) or commercially available Chiral Amines . Speed is paramount. Reserve complex Asymmetric Synthesis for when the scaffold is locked [3].

Technical Deep Dive: Chiral Amines in Cross-Coupling

Chiral

Protocol: Buchwald-Hartwig Amination with Chiral Retention

Standard Operating Procedure (SOP-MEDCHEM-045)

Objective: Couple a chiral

Mechanism: The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[8] Risk:

Reagents & Equipment:

-

Catalyst: Pd(OAc)

(2 mol%) or Pd -

Ligand: BINAP or Xantphos (Prevent

-elimination via bite angle). -

Base: Cs

CO -

Solvent: Toluene or 1,4-Dioxane (Anhydrous).

-

Atmosphere: Argon/Nitrogen (Strictly air-free).

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Cool under a stream of Argon.

-

Catalyst Pre-complexation: Add Pd(OAc)

(0.02 equiv) and BINAP (0.03 equiv) to the flask. Add anhydrous Toluene (0.1 M concentration relative to substrate). Stir at RT for 15 mins until the solution turns orange/red (active catalyst formation). -

Substrate Addition: Add the Aryl Bromide (1.0 equiv) and the Chiral Amine (1.2 equiv).

-

Base Addition: Add Cs

CO -

Reaction: Heat the mixture to 80°C–100°C. Monitor by LC-MS every 2 hours.

-

Workup: Once conversion >95%, cool to RT. Filter through a pad of Celite to remove Pd black. Concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel).

Validation Check:

-

Isolate product.[9][]

-

Perform Chiral HPLC (e.g., Chiralpak AD-H column) to verify ee% against the starting amine standard.

Quality Control: The Self-Validating System

Trustworthiness in chiral chemistry relies on rigorous analytical validation. You cannot assume chirality is preserved; you must prove it.

Method Development Workflow (SFC/HPLC)

Supercritical Fluid Chromatography (SFC) is the gold standard for chiral analysis due to speed and low solvent waste.

Workflow Logic:

-

Screening: Test 4 primary columns (AD, OD, IA, IC) against 3 co-solvents (MeOH, EtOH, IPA).

-

Optimization: Adjust pressure (backpressure regulator) and temperature to fine-tune resolution (

). -

Validation: Check linearity and recovery.

Future Outlook

The field is moving toward High-Throughput Experimentation (HTE) . Automated platforms now screen hundreds of chiral ligand/metal combinations in 96-well plates using µg quantities of material. This data feeds into Machine Learning models to predict the optimal catalyst for a specific chiral transformation, reducing the "trial and error" phase of asymmetric synthesis [4].

References

-

Easson, L. H., & Stedman, E. (1933). Studies on the Relationship between Chemical Constitution and Physiological Action. Biochemical Journal.

-

U.S. Food and Drug Administration (FDA). (1992).[3][4][7][11][12] FDA Policy Statement for the Development of New Stereoisomeric Drugs. Federal Register.[7]

-

BenchChem. (2024). A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks.

-

Xingwei Li. (2024). The Asymmetric Buchwald–Hartwig Amination Reaction.

Sources

- 1. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]

- 2. pharma.researchfloor.org [pharma.researchfloor.org]

- 3. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 5. Explain Easson and Stedman hypothetical interaction between the two enant.. [askfilo.com]

- 6. scribd.com [scribd.com]

- 7. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. ymc.eu [ymc.eu]

- 11. fda.gov [fda.gov]

- 12. Chiral drugs: the FDA perspective on manufacturing and control - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate literature review

High-Fidelity Scaffold for Next-Generation Medicinal Chemistry

Executive Summary

(R)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate (CAS: 1187929-33-4) represents a "privileged structure" in modern drug discovery. As a chiral building block, it offers a rigid, saturated heterocycle that improves metabolic stability and solubility compared to acyclic amines or planar aromatics. This guide analyzes its application as a pharmacophore linker, details its stereoselective synthesis, and provides rigorous handling protocols for high-stakes research environments.

Chemical Profile & Structural Significance[1][2][3][4][5][6]

Core Specifications

| Property | Specification |

| IUPAC Name | tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate |

| CAS Number | 1187929-33-4 |

| Molecular Formula | C₁₀H₂₀N₂O₃ |

| Molecular Weight | 216.28 g/mol |

| Chirality | (R)-Enantiomer |

| Appearance | Colorless to pale yellow viscous oil or low-melting solid |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |

| pKa (Conjugate Acid) | ~8.5 (primary amine), ~-1 (Boc-amine) |

Stereochemical & Conformational Logic

The morpholine ring adopts a chair conformation, minimizing 1,3-diaxial interactions. In the (R)-configuration, the 3-aminomethyl substituent typically occupies the equatorial position to reduce steric strain with the N-Boc group.

-

Exit Vector Control: The C3-positioning of the amine provides a distinct vector (approx. 60° relative to the ring plane) compared to C2-substituted morpholines. This allows for precise probing of binding pockets in kinases and GPCRs.

-

Fsp³ Character: Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with higher clinical success rates by improving solubility and reducing "flat" aromatic stacking that leads to non-specific toxicity.

Medicinal Chemistry Applications

Therapeutic Utility

This scaffold is widely utilized to modulate physicochemical properties in lead optimization:

-

Kinase Inhibitors: The morpholine oxygen acts as a hydrogen bond acceptor, often interacting with the hinge region of kinases, while the aminomethyl arm extends into the solvent-exposed region or ribose pocket.

-

CNS Agents: Morpholines reduce basicity compared to piperidines, lowering pKa to physiological ranges (7.5–8.5), which enhances Blood-Brain Barrier (BBB) permeability.

-

Linker Chemistry: The primary amine serves as a nucleophilic "handle" for amide coupling, reductive amination, or SNAr reactions, while the Boc group protects the secondary amine for later diversification.

SAR Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when deploying this scaffold.

Figure 1: SAR Logic flow demonstrating how the morpholine core translates structural features into pharmacological benefits.

Synthetic Pathways[2][4][8][9]

The synthesis of enantiopure 3-substituted morpholines is non-trivial. Two primary routes dominate the literature: Chiral Pool Synthesis (from amino acids) and Asymmetric Ring Opening (from epoxides).

Route A: Chiral Pool (From L-Serine)

This route utilizes the natural chirality of amino acids. Note that inversion of configuration may occur depending on the cyclization method.

-

Starting Material: N-Trityl-L-Serine methyl ester.

-

O-Alkylation: Reaction with chloroethanol or equivalent bifunctional linker.

-

Cyclization: Intramolecular SN2 displacement.

-

Functionalization: Reduction of the ester to the alcohol, conversion to the amine, and Boc protection.

Route B: From Chiral Epichlorohydrin (Industrial Preferred)

This route is often more scalable and avoids racemization risks associated with amino acid alpha-carbons.

Figure 2: Step-wise synthetic workflow for the preparation of the target amine from chiral epoxides.

Experimental Protocol: Representative Synthesis

Note: This protocol describes the conversion of the hydroxymethyl precursor to the aminomethyl target, a critical and common transformation in the lab.

Objective: Synthesis of this compound from (R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate.

Reagents:

-

Precursor: (R)-N-Boc-3-hydroxymethylmorpholine (1.0 equiv)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Sodium Azide (NaN₃) (2.0 equiv)

-

Triphenylphosphine (PPh₃) (1.1 equiv) / Water (Staudinger conditions)

-

Solvents: Dichloromethane (DCM), DMF, THF.

Procedure:

-

Mesylation (Activation):

-

Dissolve the hydroxymethyl precursor in anhydrous DCM at 0°C under N₂.

-

Add TEA followed by dropwise addition of MsCl.

-

Stir for 2 hours at 0°C. Monitor by TLC (EtOAc/Hexane).

-

Quench: Wash with NaHCO₃ (sat. aq), brine, dry over Na₂SO₄, and concentrate. Result: Mesylate intermediate.

-

-

Azidation (Displacement):

-

Dissolve the crude mesylate in anhydrous DMF.

-

Add NaN₃ carefully (Warning: Azides are shock-sensitive; use a blast shield).

-

Heat to 60°C for 4-6 hours.

-

Workup: Dilute with water, extract with EtOAc (3x). Wash organics extensively with LiCl (5% aq) to remove DMF. Result: Azide intermediate.

-

-

Reduction (Staudinger Reaction):

-

Dissolve the azide in THF/Water (10:1).

-

Add PPh₃ in portions at room temperature.[1] Evolution of N₂ gas will be observed.

-

Stir for 12 hours.

-

Purification: Concentrate solvent. Acidify with 1N HCl to pH 2 (to protonate amine), wash with ether (removes PPh₃/POPh₃). Basify aqueous layer with NaOH to pH 10, extract into DCM.

-

Final Isolation: Dry DCM layer and concentrate to yield the target primary amine.

-

Self-Validating Checkpoint:

-

1H NMR (CDCl₃): Look for the disappearance of the CH₂-OMs signal (~3.0 ppm) and appearance of CH₂-NH₂ signals (often broad singlet around 1.5-2.0 ppm, and upfield shift of the methylene protons).

Quality Control & Characterization

To ensure data integrity in drug development, the following specifications must be met:

| Test | Acceptance Criteria | Method |

| Purity (HPLC) | > 97.0% Area | C18 Column, ACN/H2O (0.1% TFA) gradient |

| Chiral Purity (ee) | > 98.0% | Chiralpak AD-H or OD-H, Hexane/IPA |

| Identity (MS) | [M+H]⁺ = 217.3 ± 0.5 | ESI-MS (Positive Mode) |

| Residual Solvent | < 5000 ppm (DMF/DCM) | GC-Headspace |

Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). The primary amine is sensitive to atmospheric CO₂ (carbamate formation) and oxidation over long periods.

References

-

Sigma-Aldrich. tert-Butyl (R)-3-(aminomethyl)morpholine-4-carboxylate Product Sheet.Link

-

Tzara, A., et al. (2020). "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, 15(5), 392-403. Link

-

Synblock. Chemical Safety Data Sheet: CAS 1187929-33-4.Link

- Gilead Sciences Inc.Patent WO2012009001: Preparation of Morpholine Derivatives. (Source for general morpholine synthesis conditions).

-

Life Chemicals. Morpholine Scaffolds in Drug Discovery.Link

Sources

Beyond Solubility: The Pharmacodynamic & Pharmacokinetic Dominance of Substituted Morpholines

Topic: Biological Activity of Substituted Morpholine Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the morpholine ring is frequently dismissed as a mere "solubility handle." While its ability to modulate lipophilicity (

Part 1: The Morpholine Advantage (Structural & PK Basis)

The morpholine ring (tetrahydro-1,4-oxazine) offers a unique physicochemical profile that bridges the gap between potency and druggability.

The "Goldilocks" Basicity

Unlike its nitrogen-only analogue piperidine (

-

Causality: The electron-withdrawing inductive effect (-I) of the oxygen atom at position 4 reduces the electron density on the nitrogen at position 1.

-

Biological Impact: At physiological pH (7.4), a significant fraction of morpholine molecules remain uncharged. This equilibrium allows the neutral species to passively diffuse through lipid bilayers (including the Blood-Brain Barrier), while the protonated species ensures aqueous solubility in plasma.

Metabolic Stability

The ether oxygen at position 4 blocks metabolic oxidation at that site, a common liability in piperidines and pyrrolidines.

-

Metabolic Shielding: Substituents at C2 and C6 (e.g., 2,6-dimethylmorpholine) structurally hinder N-dealkylation and reduce susceptibility to CYP450-mediated oxidative attack, prolonging half-life (

).

The Chair Conformation

Morpholine predominantly adopts a chair conformation. This predictable geometry allows for precise vector positioning of substituents, crucial for fitting into narrow enzymatic pockets (e.g., the ATP-binding site of kinases).

Part 2: Therapeutic Architectures & Mechanisms

A. Oncology: The Hinge Binder (PI3K/mTOR Inhibitors)

In kinase inhibitors, the morpholine oxygen often plays a pivotal role as a hydrogen bond acceptor.

-

Mechanism: In Phosphoinositide 3-kinase (PI3K) inhibitors, the morpholine oxygen forms a critical hydrogen bond with the amide backbone of Valine-851 (in PI3K

) located in the hinge region of the ATP-binding pocket. -

Drug Example: Gefitinib and Buparlisib . The morpholine moiety is not just solvent-exposed; it anchors the molecule in the active site.

B. Infectious Disease: The Ergosterol Blockade (Amorolfine)

Amorolfine represents a class of morpholine antifungals used primarily for onychomycosis.

-

Mechanism: Unlike azoles (which inhibit

-demethylase), morpholines inhibit two downstream enzymes in the ergosterol biosynthesis pathway:- -reductase (ERG24)

- -isomerase (ERG2)

-

Outcome: This dual inhibition leads to the accumulation of ignosterol (a toxic steroid intermediate) and depletion of ergosterol, disrupting membrane fluidity and chitin deposition.

C. CNS Agents: Reuptake Inhibition (Reboxetine)

Reboxetine, a norepinephrine reuptake inhibitor (NRI), utilizes the morpholine ring to maintain a specific spatial arrangement of aryl groups required for transporter binding, while ensuring BBB permeability.

Part 3: Visualized Pathways

Diagram 1: Ergosterol Biosynthesis Inhibition (Amorolfine Mechanism)

This diagram illustrates the dual-inhibition point of morpholine derivatives in the fungal membrane synthesis pathway.

Caption: Dual inhibition of

Diagram 2: Morpholine SAR & Pharmacophore Features

A structural breakdown of why the morpholine ring is a privileged scaffold.

Caption: Structural Activity Relationship (SAR) of the morpholine scaffold highlighting key pharmacodynamic and pharmacokinetic contributions.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of cis-3,5-Disubstituted Morpholines

Method: Palladium-Catalyzed Carboamination Rationale: Traditional cyclization of diethanolamines often yields racemic mixtures or requires harsh conditions. This modern protocol allows for the stereocontrolled synthesis of cis-3,5-disubstituted morpholines, which are valuable for creating conformationally restricted analogues.

Reagents:

-

Substrate:

-Boc-protected amino alcohol derivative (e.g., -

Coupling Partner: Aryl bromide (

). -

Catalyst:

(2 mol%). -

Ligand:

(8 mol%). -

Base:

(2.0 equiv). -

Solvent: Toluene (anhydrous).

Step-by-Step Workflow:

-

Preparation: Flame-dry a Schlenk tube and backfill with nitrogen (

). -

Charging: Add

(2.3 mg, 0.01 mmol), -

Substrate Addition: Add the Aryl bromide (1.0 mmol). Dissolve the amine substrate (0.50 mmol) in anhydrous toluene (1.25 mL) and inject into the tube.

-

Reaction: Seal the tube and heat to 105 °C with vigorous stirring.

-

Monitoring: Monitor by TLC or LC-MS until the starting amine is consumed (typically 4–12 hours).

-

Workup: Cool to room temperature. Dilute with diethyl ether and filter through a celite pad to remove palladium residues.

-

Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Validation: Verify the cis-stereochemistry using NOESY NMR spectroscopy (expect NOE correlation between H3 and H5 protons).

Protocol B: Biological Evaluation - PI3K Kinase Activity Assay

Method: Homogeneous Time-Resolved Fluorescence (HTRF)

Rationale: To quantify the potency of a morpholine derivative against PI3K, a competitive immunoassay is preferred over radiometric methods due to higher throughput and safety. This assay measures the production of

Assay Principle:

The assay detects

-

High Signal (FRET) = Low enzymatic activity (Tracer binds PH domain).

-

Low Signal (FRET disruption) = High enzymatic activity (Native

displaces tracer).

Step-by-Step Workflow:

-

Compound Preparation: Prepare 10-point serial dilutions of the morpholine derivative in DMSO (Final DMSO concentration < 1%).

-

Enzyme Reaction:

-

In a 384-well low-volume white plate, add 5 µL of PI3K enzyme (e.g., recombinant human PI3K

, approx. 0.5 ng/well) in Kinase Buffer (50 mM HEPES pH 7.5, 3 mM -

Add 2.5 µL of the compound dilution. Incubate for 15 minutes at Room Temperature (RT).

-

Start reaction by adding 2.5 µL of Substrate Mix (

+ -

Incubate for 60 minutes at RT.

-

-

Detection Step:

-

Measurement: Incubate for 2–4 hours (signal stabilization) and read on an HTRF-compatible plate reader (Excitation: 337 nm; Emission: 665 nm and 620 nm).

-

Data Analysis: Calculate the HTRF Ratio (

). Plot Signal vs. Log[Inhibitor] to determine

References

-

Mechanism of Action of Amorolfine. Patsnap Synapse. (2024). Retrieved from [Link]

-

Morpholine as Ubiquitous Pharmacophore in Medicinal Chemistry: Deep Insight into the Structure-Activity Relationship (SAR). Bioorganic Chemistry. (2020). Retrieved from [Link]

-

A New Strategy for the Synthesis of Substituted Morpholines (Pd-Catalyzed Carboamination). National Institutes of Health (PMC). (2010). Retrieved from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. (2021). Retrieved from [Link]

Sources

Stereochemical Engineering of the Morpholine Scaffold: A Technical Guide to Synthesis, Analysis, and Pharmacological Optimization

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The morpholine ring is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in antidepressants (Reboxetine), antiemetics (Aprepitant), and kinase inhibitors (ZSTK474).[1] However, the achiral nature of the parent morpholine ring belies the profound complexity introduced by substitution. The introduction of chiral centers at the C2 and C3 positions, coupled with the conformational dynamics of the N-atom, creates a stereochemical landscape that critically dictates drug efficacy, metabolic stability, and toxicity.

This technical guide moves beyond basic definitions to provide a rigorous framework for the design, synthesis, and characterization of chiral morpholines. We analyze the thermodynamic drivers of conformer preference, detail high-fidelity asymmetric synthesis protocols, and present validated analytical workflows for stereoisomer differentiation.

Part 1: The Stereochemical Landscape of the Morpholine Scaffold

1.1 Conformational Dynamics and N-Inversion

Unlike rigid carbocycles, the morpholine ring exists in a dynamic equilibrium dominated by the chair conformation, which is approximately 7.5 kcal/mol more stable than the twist-boat form.[2] However, the critical variable for drug design is the nitrogen inversion.

-

N-Inversion: The nitrogen atom undergoes rapid pyramidal inversion, interconverting between N-axial and N-equatorial conformers.

-

Thermodynamic Preference: In the absence of steric constraint, the N-equatorial conformer is generally favored due to minimized 1,3-diaxial interactions. However, protonation (salt formation) or quaternization locks the conformation, often freezing the substituent in the axial position to maximize solvation or ionic interactions.

Implication for Ligand Design: When docking morpholine ligands, researchers must account for both chair conformers. A "frozen" crystal structure may represent a high-energy conformer stabilized by the protein binding pocket.

1.2 Chirality at Carbon Centers

Substitution at C2, C3, C5, or C6 destroys the plane of symmetry, generating enantiomers and diastereomers.

-

2-Substituted Morpholines: Create one chiral center.

-

2,3-Disubstituted Morpholines: Create two chiral centers (4 stereoisomers).

-

3,5-Disubstituted Morpholines: Often C2-symmetric if substituents are identical, but generate cis (meso) and trans (chiral) forms.

Part 2: Pharmacological Implications of Morpholine Chirality[1][2]

The "Eudismic Ratio" (ER)—the ratio of potency between the eutomer (active) and distomer (less active)—is critical in morpholine therapeutics.

Case Study A: Reboxetine (NRI)

Reboxetine is a norepinephrine reuptake inhibitor (NRI) with two chiral centers, marketed as a racemate.[3][4][5][6]

-

Stereochemistry: (2R)-2-[(αR)-(2-ethoxyphenoxy)benzyl]morpholine vs. (2S, αS).

-

Pharmacology: The (S,S)-enantiomer is the eutomer, exhibiting ~130-fold higher affinity for the human norepinephrine transporter (hNET) compared to the (R,R)-distomer (

0.076 nM vs 9.7 nM). -

Clinical Impact: While marketed as a racemate, the therapeutic burden is carried almost exclusively by the (S,S)-isomer, while the (R,R)-isomer contributes to metabolic load without efficacy.

Case Study B: Aprepitant (NK1 Antagonist)

Aprepitant represents the pinnacle of stereochemical complexity, containing three chiral centers in a non-contiguous arrangement.

-

Configuration: (2R,3S)-configuration on the morpholine ring, with a third center on the ether side chain.[7]

-

Structure-Activity Relationship (SAR): The specific spatial arrangement of the 3,5-bis(trifluoromethyl)phenyl group relative to the morpholine core is essential for occupying the hydrophobic pocket of the Neurokinin-1 (NK1) receptor. Inversion at any center results in a complete loss of sub-nanomolar binding affinity.

Visualization: SAR Decision Matrix

Caption: Decision matrix for the stereochemical optimization of morpholine-based leads.

Part 3: Synthetic Strategies for Chiral Morpholines

Historically, chiral morpholines were accessed via the "Chiral Pool" (e.g., cyclization of chiral amino alcohols derived from amino acids).[8] However, this method is limited by the availability of natural precursors. Modern drug development relies on Asymmetric Catalysis .

Protocol: Rh-Catalyzed Asymmetric Hydrogenation

This protocol describes the synthesis of 2-substituted chiral morpholines via the hydrogenation of dehydromorpholines (cyclic enol ethers).[9][10][11] This method typically yields >96% enantiomeric excess (ee).[12]

Mechanism: The Rhodium center, coordinated by a chiral bisphosphine ligand (e.g., SKP-Phos or DuPhos), directs the facial selectivity of hydrogen addition across the C=C double bond.

Materials:

-

Substrate: 2-substituted dehydromorpholine (e.g., 4-benzyl-2-phenyl-3,4-dihydro-2H-1,4-oxazine).

-

Catalyst Precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).

-

Ligand: (R,R)-SKP-Phos (or commercially available (R,R)-Me-DuPhos).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Gas: Hydrogen (

) grade 5.0.

Step-by-Step Methodology:

-

Catalyst Formation (In Glovebox):

-

In a dried Schlenk tube, mix [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral phosphine ligand (1.1 mol%) in anhydrous DCM (2 mL).

-

Stir at room temperature for 15 minutes under Argon. The solution should turn from orange to a deep reddish-orange, indicating complexation.

-

-

Substrate Addition:

-

Dissolve the dehydromorpholine substrate (1.0 mmol) in anhydrous DCM (3 mL).

-

Transfer the substrate solution via cannula into the catalyst solution to ensure anaerobic conditions.

-

-

Hydrogenation:

-

Transfer the reaction mixture to a high-pressure steel autoclave.

-

Purge the autoclave with

gas three times (pressurize to 10 bar, then vent). -

Pressurize to 50 bar (approx. 725 psi) .

-

Stir at room temperature for 12–24 hours. Note: Monitoring via TLC is difficult due to high pressure; assume 24h for completion.

-

-

Work-up and Purification:

-

Carefully vent the

gas (fume hood). -

Concentrate the solvent under reduced pressure.[1]

-

Pass the residue through a short pad of silica gel (eluting with EtOAc) to remove the Rhodium catalyst.

-

Evaporate solvent to yield the crude chiral morpholine.

-

-

Validation:

-

The product is typically an oil. Conversion is checked by

H NMR (disappearance of the vinylic proton at ~6.5 ppm).

-

Visualization: Asymmetric Synthesis Workflow

Caption: Workflow for the Rh-catalyzed asymmetric hydrogenation of dehydromorpholines.

Part 4: Analytical Characterization

Validating stereochemistry is non-negotiable. Self-validating systems use orthogonal methods.

4.1 Chiral HPLC Method Development

Separation of morpholine enantiomers usually requires derivatization or specific polysaccharide-based stationary phases.

| Parameter | Standard Protocol |

| Column | Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates) |

| Mobile Phase | Hexane : Isopropanol (90:10 to 98:2) with 0.1% Diethylamine (DEA) |

| Additive Role | Critical: DEA masks residual silanols and the basic morpholine nitrogen to prevent peak tailing. |

| Detection | UV at 210 nm (or 254 nm if aromatic substituents are present). |

| Flow Rate | 0.5 - 1.0 mL/min |

4.2 Absolute Configuration Determination

-

X-Ray Crystallography: The gold standard. Requires growing a single crystal of the morpholine salt (e.g., Hydrochloride or Oxalate salt).

-

Mosher's Acid Analysis:

-

React the morpholine (if secondary amine) with (

)- and ( -

Analyze

in

-

Part 5: Data Summary

Table 1: Comparative Potency of Morpholine Stereoisomers

| Drug Compound | Target | Active Isomer (Eutomer) | Inactive/Less Active (Distomer) | Fold Difference (Potency) |

| Reboxetine | NET (Transporter) | ( | ( | ~130x |

| Viloxazine | NET (Transporter) | ( | ( | ~5x |

| Aprepitant | NK1 Receptor | (2$R | (2$S | >1000x (effectively inactive) |

| Phendimetrazine | DA/NE Releaser | (2$S | Other diastereomers | Varies (Selectivity profile shifts) |

References

-

Conformational Analysis of Morpholines

-

Reboxetine Pharmacology

-

Mellon, C., et al. (2004). Estimation of binding rate constants using a simultaneous mixed-effects method: application to monoamine transporter reuptake inhibitor reboxetine. British Journal of Pharmacology. Link

-

-

Aprepitant Stereochemistry

-

Asymmetric Synthesis Protocol

-

Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC). Link

-

-

Chirality in Antidepressants

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phmethods.net [phmethods.net]

- 6. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 7. Assessment of the in-vivo stereochemical integrity of aprepitant based on the analysis of human plasma samples via high-performance liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]